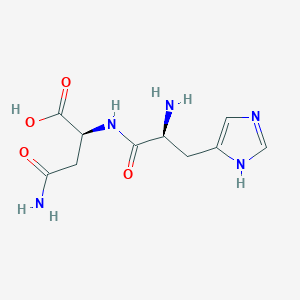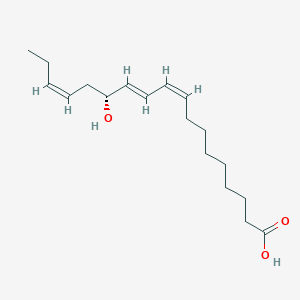![molecular formula C16H17NO3S B14283715 Aziridine, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- CAS No. 155721-36-1](/img/structure/B14283715.png)
Aziridine, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-1-tosylaziridine: is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. The presence of the tosyl group (p-toluenesulfonyl) and the methoxyphenyl group in its structure makes it a compound of interest in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxyphenyl)-1-tosylaziridine typically involves the reaction of 4-methoxyphenylamine with tosyl chloride to form the corresponding tosylamide. This intermediate is then treated with a suitable aziridination reagent, such as a halogenated aziridine precursor, under basic conditions to yield the final product .
Industrial Production Methods: While specific industrial production methods for 2-(4-methoxyphenyl)-1-tosylaziridine are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Methoxyphenyl)-1-tosylaziridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aziridine ring to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various amine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(4-Methoxyphenyl)-1-tosylaziridine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its ability to interact with biological targets through its aziridine ring .
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials .
Wirkmechanismus
The mechanism of action of 2-(4-methoxyphenyl)-1-tosylaziridine involves its ability to undergo ring-opening reactions, which can interact with nucleophilic sites in biological molecules. This reactivity allows it to form covalent bonds with proteins and enzymes, potentially inhibiting their function or altering their activity . The molecular targets and pathways involved are still under investigation, but its reactivity with nucleophiles is a key feature .
Vergleich Mit ähnlichen Verbindungen
- 2-(4-Methoxyphenyl)acetonitrile
- 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole
- 2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
Comparison: 2-(4-Methoxyphenyl)-1-tosylaziridine is unique due to its aziridine ring, which imparts significant reactivity and potential for diverse chemical transformations. In contrast, similar compounds like 2-(4-methoxyphenyl)acetonitrile and 4-(4-methoxyphenyl)-2-phenyl-1H-imidazole lack this reactive three-membered ring, making them less versatile in certain synthetic applications .
Eigenschaften
CAS-Nummer |
155721-36-1 |
|---|---|
Molekularformel |
C16H17NO3S |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-1-(4-methylphenyl)sulfonylaziridine |
InChI |
InChI=1S/C16H17NO3S/c1-12-3-9-15(10-4-12)21(18,19)17-11-16(17)13-5-7-14(20-2)8-6-13/h3-10,16H,11H2,1-2H3 |
InChI-Schlüssel |
XEPJOTWXDSDPEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dichloro-1-[ethoxy(propylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14283633.png)










![[2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid](/img/structure/B14283704.png)
![1-[tert-Butyl(dimethoxy)silyl]piperidine](/img/structure/B14283711.png)

